Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Catalog No.
S13986755
CAS No.
M.F
C9H13NO3
M. Wt
183.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-car...

Product Name

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

IUPAC Name

methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-8(7(12)13-2)4-9(5-8)3-6(11)10-9/h3-5H2,1-2H3,(H,10,11)

InChI Key

OVBQAMJYUCLDMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC(=O)N2)C(=O)OC

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound notable for its unique molecular structure characterized by a spiro junction connecting two rings. Its molecular formula is C9H13NO3C_9H_{13}NO_3 and it has a molecular weight of 183.2 g/mol. The compound features a carboxylate group, a carbonyl group, and an azaspiro framework, which contribute to its distinctive chemical and biological properties .

  • Oxidation: This process can introduce additional functional groups or modify existing ones, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Carbonyl groups can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Functional groups can be replaced using nucleophilic or electrophilic reagents, with common reagents including alkyl halides and amines .

The major products from these reactions depend on the specific conditions and reagents used, allowing for versatile synthetic applications.

Research indicates that methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate exhibits significant biological activity. Its spirocyclic structure enhances binding affinity and selectivity for various biological targets, making it a valuable scaffold in medicinal chemistry. It has been investigated for potential therapeutic applications, particularly in the design of peptidomimetic drugs due to its unique structural properties .

The synthesis of methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves constructing the spirocyclic scaffold through ring closure reactions. A common method includes the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions, often employing sodium hydride in dry dimethylformamide as both a base and solvent. Industrial production may utilize similar synthetic routes but optimized for yield and purity, possibly incorporating continuous flow reactors for enhanced efficiency .

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has diverse applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Acts as a scaffold for designing biologically active compounds.
  • Medicine: Explored for drug development, particularly in creating peptidomimetic drugs.
  • Industry: Utilized in synthesizing specialty chemicals and materials .

The mechanism of action for methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves interactions with specific molecular targets that can lead to various biological effects. The compound's rigid spirocyclic structure allows it to effectively bind to these targets, enhancing its efficacy while potentially minimizing off-target effects. Ongoing studies aim to elucidate these interactions further and explore the compound's full potential in therapeutic applications .

Several compounds share structural similarities with methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate:

Compound NameMolecular FormulaUnique Features
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acidC8H12N2O2Contains an amino group
2-azaspiro[3.3]heptane-6-carboxylic acidC8H13NO2Lacks the methyl substitution at position 6
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC12H19NO3Features a tert-butyl group instead of a methyl group

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific substitution pattern and functional groups that confer distinct chemical and biological properties. Its relatively rare spirocyclic structure offers a unique spatial arrangement of functional groups, making it particularly valuable in drug design and synthesis compared to its similar counterparts .

The exploration of azaspiro[3.3]heptanes began in earnest during the early 2010s, driven by the pharmaceutical industry’s demand for three-dimensional heterocycles that could improve drug-like properties. Early work by Burkhard et al. (2012) demonstrated the feasibility of synthesizing azaspiro[3.3]heptanes with multiple exit vectors, enabling their use as modular building blocks in drug design. These compounds addressed limitations in traditional planar aromatic systems by offering improved solubility and reduced metabolic susceptibility.

A pivotal advancement came with Carreira’s 2012 synthesis of azaspiro[3.3]heptanes using Staudinger cycloaddition and subsequent reductions, which established reliable methods for accessing these strained systems. By 2018, Mykhailiuk’s group had expanded the scope to include spirocyclic azetidines derived from cyclic carboxylic acids, showcasing their application in anesthetic analogs with enhanced activity profiles. The introduction of phase-transfer catalysis in 2024 by an unnamed research group further streamlined asymmetric synthesis, achieving enantiomeric ratios up to 2:98 for spiro-3,2’-azetidine oxindoles.

The table below summarizes key milestones in azaspiro[3.3]heptane development:

YearInnovationSignificanceSource
2012First modular synthesisEnabled multi-functional derivatives
2018Proline-derived spirocyclesDemonstrated bioactivity enhancements
2024SF5-containing PT catalystsAchieved high enantioselectivity

Structural Uniqueness of Methyl 6-Methyl-2-Oxo-1-Azaspiro[3.3]heptane-6-Carboxylate

This compound distinctively combines three critical structural elements:

  • Spiro[3.3]heptane core: The fusion of azetidine (4-membered) and oxetane (3-membered) rings creates a rigid bicyclic system with defined exit vectors at positions 1, 2, and 6.
  • 6-Methyl substitution: The methyl group at C6 induces torsional strain that stabilizes specific conformers, as evidenced by computational studies on analogous systems.
  • Carboxylate ester moiety: The methyl ester at C6 provides both steric bulk and electronic activation for further derivatization, contrasting with the sulfonate salts commonly observed in related compounds.

Comparative analysis with prototypical azaspiro[3.3]heptanes reveals critical differences:

CompoundKey SubstituentsFunctional Utility
2-Oxa-6-azaspiro[3.3]heptaneOxetane, NHMorpholine surrogate
tert-Butyl 6-oxo-2-azaspiro... Ketone, Boc-protected NKetone-based functionalization
Target compoundMethyl ester, 6-Me, 2-oxoDual electronic activation sites

The ester group’s electron-withdrawing nature activates the adjacent carbonyl for nucleophilic attack, while the methyl substituent creates a steric environment that favors axial attack trajectories. This combination is absent in earlier derivatives like the oxalate or sulfonate salts described in stability studies. X-ray crystallographic data from analogous structures suggest that the 6-methyl group induces a chair-like distortion in the azetidine ring, potentially enhancing binding pocket complementarity in drug-target interactions.

The synthetic accessibility of this compound remains underexplored in published literature. However, retro-synthetic analysis suggests viable routes through:

  • Ketenimine cyclization: Using methodologies similar to Carreira’s Staudinger approach
  • Phase-transfer catalysis: Leveraging SF5-containing catalysts for asymmetric induction
  • Post-functionalization: Derivatization of core spirocyclic intermediates

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.08954328 g/mol

Monoisotopic Mass

183.08954328 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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